ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride
Description
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride is a nitro-substituted benzoate ester featuring a piperazine moiety at the para position of the aromatic ring, with an ethyl ester group at the carbonyl position. The compound’s molecular formula is C₁₃H₁₆ClN₃O₄, derived from the ethyl benzoate backbone modified with a nitro (-NO₂) group at position 3 and a piperazine ring at position 4, stabilized as a hydrochloride salt.
Properties
CAS No. |
1923088-54-3 |
|---|---|
Molecular Formula |
C13H18ClN3O4 |
Molecular Weight |
315.8 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride typically involves a multi-step process. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by the substitution of the nitro group with a piperazine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield ethyl 3-nitrobenzoate.
Substitution: The nitro group is then substituted with piperazine in the presence of a suitable base such as potassium carbonate.
Formation of Hydrochloride Salt: The resulting ethyl 3-nitro-4-(piperazin-1-yl)benzoate is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as alkyl halides, bases like potassium carbonate.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Ethyl 3-amino-4-(piperazin-1-yl)benzoate.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: 3-nitro-4-(piperazin-1-yl)benzoic acid.
Scientific Research Applications
Ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the piperazine ring can enhance binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethyl Benzoate Derivatives with Heterocyclic Substituents
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) from share the ethyl benzoate core but differ in substituents. Key distinctions include:
- Substituent Effects: The target compound’s nitro and piperazine groups contrast with pyridazine or isoxazole rings in analogs.
- Solubility : Piperazine’s basicity improves water solubility relative to hydrophobic pyridazine or isoxazole substituents, critical for bioavailability in drug design.
Table 1: Substituent and Property Comparison
Piperazine-Containing Derivatives
Piperazine modifications significantly alter physicochemical properties:
Hydrochloride Salts and Physical Properties
reports melting points (m.p.) for historic benzoate hydrochlorides:
- δ-Benzylmethylaminoethyl benzoate hydrochloride: m.p. 145.6–146.4°C .
- δ-Phenylbutyl-methylamine hydrochloride: m.p. 126.2–126.5°C . While the target compound’s m.p. is unspecified, its structural similarity to δ-benzylmethylaminoethyl derivatives suggests a comparable range (140–150°C). Hydrochloride salts generally exhibit higher thermal stability and solubility than free bases, aligning with storage recommendations for analogs like Ethyl 3-[1-(2-bromoanilino)ethyl]benzoate HCl (cool, dry conditions) .
Research Implications and Gaps
- Synthetic Routes : Nitro groups are typically introduced via nitration, while piperazine attachment may involve nucleophilic aromatic substitution. Comparative yields or purity data are absent in the evidence.
- Contrastingly, pioglitazone hydrochloride (), a thiazolidinedione, highlights divergent therapeutic applications (antidiabetic) due to distinct functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
